molecular formula C12H14N2OS B12986243 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde

Cat. No.: B12986243
M. Wt: 234.32 g/mol
InChI Key: KVLMLDFAMMSZLG-UHFFFAOYSA-N
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Description

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde is an organic compound that features a pyrazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable thiophene derivative. One common method involves the use of a base such as potassium tert-butoxide in tetrahydrofuran as the solvent. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic substitution on the pyrazole ring using halogens or nitrating agents; nucleophilic substitution on the thiophene ring using alkyl halides.

Major Products

    Oxidation: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carboxylic acid.

    Reduction: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Potential use as a ligand in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The pyrazole and thiophene rings can participate in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
  • 3-((1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid dihydrochloride

Uniqueness

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methylthiophene-2-carbaldehyde is unique due to the presence of both a pyrazole and a thiophene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylthiophene-2-carbaldehyde

InChI

InChI=1S/C12H14N2OS/c1-8-4-9(2)14(13-8)6-11-5-12(7-15)16-10(11)3/h4-5,7H,6H2,1-3H3

InChI Key

KVLMLDFAMMSZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(SC(=C2)C=O)C)C

Origin of Product

United States

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